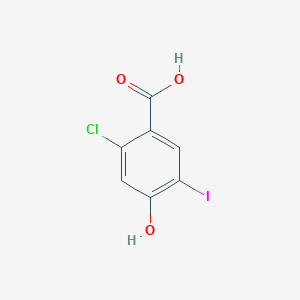

2-Chloro-4-hydroxy-5-iodobenzoic acid

Description

Contextual Significance of Substituted Benzoic Acids in Organic Chemistry

Substituted benzoic acids are a cornerstone of modern organic chemistry due to their versatility and wide-ranging applications. The benzoic acid framework, consisting of a benzene (B151609) ring attached to a carboxyl group, is a common motif in numerous natural products and synthetic compounds. preprints.orgwikipedia.org The true significance of this class of molecules, however, lies in the diverse properties that arise from modifying the benzene ring with various substituents.

In the realm of medicinal chemistry, the benzoic acid scaffold is frequently found in drug molecules. nih.govresearchgate.net The carboxyl group can act as a key interaction point with biological targets, while other substituents on the ring modulate factors like binding affinity, selectivity, metabolic stability, and bioavailability. reachemchemicals.com Furthermore, substituted benzoic acids serve as crucial intermediates in the synthesis of more complex active pharmaceutical ingredients. annexechem.com Their reactivity allows for transformations such as esterification, amidation, and various coupling reactions, enabling the construction of intricate molecular architectures. newworldencyclopedia.orgorganic-chemistry.org

Beyond pharmaceuticals, these compounds are integral to materials science. They are used in the production of polymers, resins, and plasticizers, where they contribute to the final material's thermal stability, flexibility, and other physical properties. annexechem.com Their acidic nature also makes them useful as pH regulators and preservatives in industrial formulations, cosmetics, and food products. annexechem.comnewworldencyclopedia.orgchemeurope.com The ability to strategically place different functional groups on the benzoic acid ring allows chemists to design molecules with tailored properties, making substituted benzoic acids indispensable tools in both academic research and industrial manufacturing. nih.gov

Importance of Chloro, Hydroxy, and Iodo Functionalities in Molecular Design

Hydroxy Group (-OH): The hydroxyl group is a potent hydrogen bond donor and acceptor, which can significantly influence a molecule's interaction with biological targets like proteins and enzymes. hyphadiscovery.com Its presence generally increases polarity and enhances solubility in aqueous media. In the context of a benzoic acid, a hydroxyl group also modulates the acidity of the carboxylic acid through its electron-withdrawing inductive effect. This functionality is common in drug molecules and is often crucial for establishing key binding interactions. hyphadiscovery.com

Chloro Group (-Cl): Chlorine is a common halogen found in pharmaceuticals. researchgate.net As an electronegative, electron-withdrawing group, it can alter the acidity of the benzoic acid and influence the reactivity of the aromatic ring. Its moderate size allows it to act as a bioisostere for other groups, like a methyl group, while profoundly affecting the electronic properties of the molecule. The chloro substituent can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. nih.govnamiki-s.co.jp

Iodo Group (-I): Iodine is the largest and most polarizable of the common halogens. Its primary significance in molecular design, particularly in medicinal chemistry, is its strong ability to act as a halogen bond donor. nih.gov The positive region on the outer surface of the iodine atom (the σ-hole) can form highly directional and stabilizing interactions with Lewis bases, such as oxygen or nitrogen atoms found in protein backbones or side chains. nih.govnamiki-s.co.jp This makes the iodo group a powerful tool for enhancing binding affinity and selectivity. nih.gov Its size and reactivity also make it a useful synthetic handle for further chemical modifications, such as in cross-coupling reactions.

The interplay of these three groups in a single molecule creates a complex and highly functionalized scaffold. The hydroxyl group's hydrogen bonding capability, combined with the potential for halogen bonding from both chlorine and, more significantly, iodine, allows for a multi-point interaction profile with target molecules. This makes such compounds highly valuable as intermediates for designing molecules with high specificity and potency.

Research Gaps and Motivations for Investigating 2-Chloro-4-hydroxy-5-iodobenzoic Acid

The primary motivation for research into this compound stems from its role as a key synthetic intermediate. It is notably used in the preparation of positive allosteric modulators (PAMs) for metabotropic glutamate (B1630785) receptors (mGluRs), which are targets for treating neurological and psychiatric disorders. The specific substitution pattern of this molecule appears to be critical for the activity of the final therapeutic agents.

Despite its importance as a building block, there appears to be a significant research gap concerning the fundamental characterization of this compound itself. Much of the available literature focuses on its application in multi-step syntheses rather than on an in-depth analysis of its own unique properties. Key research gaps include:

Detailed Physicochemical Profiling: While basic properties are known, a comprehensive study of its solubility, pKa, and lipophilicity under various conditions is not readily available. Understanding these parameters is crucial for optimizing its use in synthetic reactions and for predicting the properties of its derivatives.

Exploration of Polymorphism: The crystalline structure and potential for different polymorphic forms have not been extensively investigated. Polymorphism can significantly impact stability, solubility, and handling characteristics.

Alternative Synthetic Pathways: While methods for its synthesis exist, often starting from compounds like o-chlorobenzoic acid, there is room for the development of more efficient, cost-effective, and environmentally benign synthetic routes. patsnap.com

Untapped Potential as a Scaffold: The molecule's utility has been demonstrated in the context of mGluR modulators. However, the unique combination of three distinct functional groups suggests it could be a versatile scaffold for developing other classes of biologically active compounds or functional materials. Research into its potential beyond its current primary application is limited.

The motivation for further investigation is therefore twofold: to build a more complete scientific understanding of this important chemical intermediate and to unlock its broader potential in synthetic and medicinal chemistry.

Overview of Research Objectives and Scope

Based on the identified research gaps, a focused investigation of this compound would be centered on the following objectives:

Comprehensive Physicochemical Characterization: To systematically determine and document the key physicochemical properties of the compound, including its aqueous and organic solubility, dissociation constant (pKa), and octanol-water partition coefficient (logP). This would involve experimental measurements and computational modeling to provide a robust dataset for future synthetic and medicinal chemistry applications.

Exploration of Synthetic Methodologies: To investigate and develop novel or optimized synthetic routes for this compound. The scope would include evaluating different starting materials, catalytic systems, and reaction conditions to improve yield, purity, and sustainability compared to existing methods.

Structural and Spectroscopic Analysis: To perform a detailed structural analysis of the compound in both solid and solution states. This would involve techniques such as X-ray crystallography to determine its solid-state packing and intermolecular interactions (hydrogen and halogen bonds), alongside advanced NMR and vibrational spectroscopy to understand its conformational behavior in solution.

Investigation of Reactivity and Application as a Scaffold: To explore the chemical reactivity of the three functional groups (carboxyl, hydroxyl, and iodo) to understand their potential for selective modification. The scope would be to use this knowledge to synthesize a small library of derivatives and to assess their potential as building blocks for new classes of molecules beyond mGluR modulators, potentially targeting other biological systems or material science applications.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₇H₄ClIO₃ |

| Molecular Weight | 298.46 g/mol |

| Canonical SMILES | C1=C(C(=CC(=C1I)O)Cl)C(=O)O |

| InChI Key | MLMCWZAYBYXJJK-UHFFFAOYSA-N |

Data sourced from available chemical databases.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

| Benzoic acid |

Structure

3D Structure

Properties

Molecular Formula |

C7H4ClIO3 |

|---|---|

Molecular Weight |

298.46 g/mol |

IUPAC Name |

2-chloro-4-hydroxy-5-iodobenzoic acid |

InChI |

InChI=1S/C7H4ClIO3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10H,(H,11,12) |

InChI Key |

MLMCWZAYBYXJJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1I)O)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 4 Hydroxy 5 Iodobenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for Compound Synthesis

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. google.com For 2-chloro-4-hydroxy-5-iodobenzoic acid, several logical disconnections can be considered based on standard aromatic functionalization reactions.

The primary disconnections involve the carbon-halogen and carbon-carboxyl bonds.

C-I Bond Disconnection: This suggests a precursor such as 2-chloro-4-hydroxybenzoic acid , which could be iodinated in the final step. This is a highly plausible route, as the existing chloro, hydroxyl, and carboxyl groups would direct the incoming iodo group. The strong activating and ortho-, para-directing hydroxyl group at C-4, combined with the ortho-, para-directing chloro group at C-2, would strongly favor the introduction of an electrophile (like I+) at the C-5 position.

C-Cl Bond Disconnection: This points to 4-hydroxy-5-iodobenzoic acid as an intermediate. Chlorination of this molecule would be the final step. This is also a viable strategy, though controlling the regioselectivity of chlorination could be challenging.

C-COOH Bond Disconnection: This leads to a trisubstituted phenol (B47542), 2-chloro-5-iodo-4-hydroxy phenol . Introducing the carboxyl group onto a heavily substituted and somewhat deactivated ring can be difficult and is generally a less favored approach compared to modifying a pre-existing benzoic acid derivative.

Based on this analysis, the most strategically sound approach involves the sequential halogenation of a simpler precursor, with the disconnection of the C-I bond representing the most promising final step in the synthesis. This leads back to 2-chloro-4-hydroxybenzoic acid and, further, to 4-hydroxybenzoic acid as logical starting materials.

Direct Synthesis Approaches

Direct synthesis relies on the sequential introduction of functional groups onto an aromatic core, with the order of reactions being critical for achieving the desired substitution pattern.

Regioselective halogenation is governed by the electronic effects of the substituents already present on the aromatic ring. Substituents can be classified as activating or deactivating and as ortho-, para-, or meta-directing. nih.gov

Hydroxyl (-OH) group: A strongly activating ortho-, para-director.

Chloro (-Cl) group: A deactivating ortho-, para-director.

Carboxyl (-COOH) group: A deactivating meta-director.

In a potential synthesis starting from 4-hydroxybenzoic acid , the powerful ortho-, para-directing influence of the hydroxyl group dominates. Chlorination would be directed to the C-3 and C-5 positions (ortho to the hydroxyl). To achieve the desired 2-chloro substitution, it is more practical to start with a precursor that already contains the chlorine atom in the correct position, such as 2-chloro-4-hydroxybenzoic acid .

For the subsequent iodination of 2-chloro-4-hydroxybenzoic acid , the directing effects align favorably. The C-5 position is ortho to the strongly activating -OH group and para to the -Cl group. Both groups direct the incoming electrophile to this position, ensuring high regioselectivity for the iodination step. Various iodinating agents, such as iodine monochloride or a mixture of iodine and an oxidizing agent like iodic acid, can be employed for this transformation on activated aromatic rings. orgsyn.orgresearchgate.net

Introducing a hydroxyl group onto a pre-halogenated benzoic acid, such as 2-chloro-5-iodobenzoic acid , is a challenging synthetic transformation. Nucleophilic aromatic substitution to replace a halogen with a hydroxyl group typically requires harsh conditions (high temperature and pressure) and is often not regioselective, making it an unfavorable route for this specific target molecule. It is generally more efficient to begin with a molecule that already contains the phenolic hydroxyl group.

The most logical pathway for synthesizing this compound is through a sequence of electrophilic aromatic substitution reactions. The general mechanism involves the attack of the aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate (an arenium ion), which then loses a proton to restore aromaticity. researchgate.net

A plausible reaction sequence is:

Start with a precursor containing the 4-hydroxy group , as its strong activating effect facilitates subsequent reactions.

Introduce the chlorine atom at the C-2 position . This can be achieved by starting with a molecule like 4-amino-2-chlorobenzoic acid and converting the amino group to a hydroxyl group.

Introduce the iodine atom at the C-5 position . This is the final halogenation, which is regioselectively controlled by the pre-existing substituents.

This sequential approach leverages the directing effects of the functional groups at each stage to build the complex substitution pattern of the final product.

Convergent and Linear Synthetic Pathways

A linear synthesis, where reactions are performed sequentially on a starting molecule, is the most straightforward approach for this target.

A feasible linear synthesis can be constructed starting from 4-amino-2-chlorobenzoic acid. This pathway involves the synthesis of a key intermediate, 2-chloro-4-hydroxybenzoic acid , followed by a regioselective iodination.

Step 1: Synthesis of 2-Chloro-4-hydroxybenzoic acid

The synthesis begins with the conversion of 4-amino-2-chlorobenzoic acid to the target hydroxyl compound via a diazotization reaction followed by hydrolysis.

In a typical procedure, 4-amino-2-chlorobenzoic acid is dissolved in aqueous sulfuric acid and cooled. An aqueous solution of sodium nitrite (B80452) is then added to form the diazonium salt. This intermediate is subsequently heated (hydrolyzed) in the aqueous solution, which replaces the diazonium group with a hydroxyl group, precipitating the product, 2-chloro-4-hydroxybenzoic acid , upon cooling. prepchem.com

Reaction Scheme: Synthesis of 2-Chloro-4-hydroxybenzoic acid

| Reactant | Reagents | Product |

| 4-Amino-2-chlorobenzoic acid | 1. NaNO₂, H₂SO₄, H₂O, 5°C | 2-Chloro-4-hydroxybenzoic acid |

| 2. Heat (Reflux) |

Step 2: Iodination of 2-Chloro-4-hydroxybenzoic acid

The final step is the regioselective iodination of the intermediate synthesized in Step 1. The activated aromatic ring of 2-chloro-4-hydroxybenzoic acid is treated with an iodinating agent. A common and effective method for iodinating activated phenols is the use of iodine (I₂) in the presence of an oxidizing agent, such as iodic acid (HIO₃), in a solvent like aqueous ethanol (B145695). researchgate.net

The reaction proceeds as the hydroxyl and chloro groups direct the electrophilic iodine to the C-5 position. The resulting product, This compound , can then be isolated and purified.

Reaction Scheme: Synthesis of this compound

| Reactant | Reagents | Product |

| 2-Chloro-4-hydroxybenzoic acid | I₂, HIO₃ (or other iodinating agent) | This compound |

This two-step linear pathway represents a viable and chemically sound method for the preparation of this compound from a readily available precursor, relying on well-established and regioselective aromatic chemistry.

Optimization of Reaction Conditions for Yield and Purity

To maximize the yield of this compound and ensure high purity, several reaction parameters must be systematically optimized. The primary goals of optimization are to achieve high conversion of the starting material, high selectivity for the desired mono-iodinated product, and minimization of impurities, such as the starting material and any di-iodinated byproducts.

Key parameters for optimization include:

Choice of Iodinating Agent and Stoichiometry: The reactivity of the iodinating agent is crucial. A highly reactive agent might lead to over-iodination, while a milder agent may require harsher conditions or longer reaction times. The molar ratio of the iodinating agent to the substrate must be carefully controlled, typically starting with a 1:1 ratio and adjusting as needed.

Solvent Selection: The solvent must dissolve the starting material and reagents but should not react with them. Acetic acid, acetonitrile (B52724), or N,N-dimethylformamide (DMF) are common choices for such reactions. The polarity of the solvent can influence the reaction rate and selectivity.

Catalyst: For less reactive substrates or to enable milder reaction conditions, a catalyst can be employed. This could be a protic acid (like sulfuric acid) or a Lewis acid to activate the iodinating agent. Transition metal catalysts have also been shown to be effective for the ortho-iodination of benzoic acids. nih.govresearchgate.net

Temperature and Reaction Time: These two parameters are interdependent. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts. The reaction progress should be monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal time to quench the reaction.

The following interactive table illustrates a hypothetical optimization study for this synthesis.

| Entry | Iodinating Agent (Equivalents) | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | NIS (1.1) | Acetic Acid | None | 25 | 24 | 65 | 90 |

| 2 | NIS (1.1) | Acetic Acid | H₂SO₄ (cat.) | 25 | 8 | 85 | 94 |

| 3 | NIS (1.1) | Acetonitrile | H₂SO₄ (cat.) | 50 | 4 | 92 | 98 |

| 4 | I₂/HIO₃ (1.1) | Ethanol | None | 60 | 6 | 88 | 96 |

| 5 | NIS (1.5) | Acetonitrile | H₂SO₄ (cat.) | 50 | 4 | 90 | 85 (di-iodo impurity) |

This table is based on established chemical principles for reaction optimization and does not represent empirically validated data for this specific reaction.

Green Chemistry Principles in Synthetic Route Design

Applying the principles of green chemistry to the synthesis of this compound is essential for developing environmentally responsible and sustainable processes. epa.gov Key considerations include minimizing waste, using safer chemicals, and improving energy efficiency.

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. acs.org For the proposed synthesis using NIS, the atom economy would be calculated based on the molecular weights of the reactants and the desired product. The goal is to maximize this value by choosing reaction pathways that minimize the formation of byproducts.

Use of Safer Solvents: Traditional organic synthesis often employs hazardous solvents. A green chemistry approach would prioritize the use of safer alternatives such as water, ethanol, or supercritical CO₂, or even performing the reaction under solvent-free conditions. researchgate.net

Catalysis over Stoichiometric Reagents: Catalytic methods are inherently greener because catalysts are used in small amounts and can facilitate many reaction cycles, generating far less waste than stoichiometric reagents. epa.govacs.org An ideal synthetic route would employ a highly efficient and recyclable catalyst.

Waste Prevention: It is better to prevent waste than to treat it afterward. epa.gov This involves optimizing reactions to achieve high selectivity, thereby reducing the need for complex and solvent-intensive purification steps.

The table below summarizes how green chemistry principles can be applied to this synthesis.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Optimize reaction for high selectivity to avoid byproduct formation and purification waste. |

| Atom Economy | Select a synthetic route (e.g., direct C-H iodination) that maximizes the incorporation of atoms from reactants into the product. |

| Safer Solvents | Replace hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol or water. |

| Energy Efficiency | Develop a catalytic system that allows the reaction to proceed at ambient temperature and pressure. |

| Catalysis | Use a recyclable transition-metal or enzyme catalyst instead of stoichiometric reagents to minimize waste. |

Process Development and Scale-up Considerations in Academic Research

Transitioning a synthetic procedure from a small, milligram-scale discovery lab to a larger, multi-gram scale suitable for academic research or preclinical studies presents significant challenges. trine.edu What works well in a 25 mL round-bottom flask may not be directly transferable to a 5 L reactor.

Mixing and Heat Transfer: As the reaction volume increases, efficient mixing becomes critical to ensure homogeneity and consistent reaction rates. Magnetic stirring may become inadequate, necessitating the use of mechanical overhead stirrers. Furthermore, the surface-area-to-volume ratio decreases upon scale-up, making heat dissipation more challenging. Exothermic reactions must be carefully controlled through slow reagent addition or external cooling to prevent thermal runaways.

Work-up and Purification: Procedures that are simple on a small scale, such as extraction in a separatory funnel, become cumbersome and hazardous with larger volumes. Large-scale crystallizations require careful control of cooling rates to achieve the desired crystal size and purity. Filtration and drying of large quantities of solid product also require specialized equipment.

Safety: The risks associated with handling chemicals increase significantly with scale. A thorough risk assessment is required, considering the flammability, toxicity, and reactivity of all materials used in the process.

Continuous Flow Chemistry: Modern academic labs are increasingly exploring continuous flow synthesis to mitigate scale-up challenges. researchgate.net In a flow reactor, reagents are continuously pumped and mixed in a small-volume reactor coil or channel. This approach offers superior control over reaction parameters, enhanced heat transfer, and improved safety, making it an attractive platform for scaling up multi-step syntheses. mit.edulboro.ac.uk

The following table contrasts key considerations for different synthesis scales.

| Parameter | Lab-Scale (mg to 1 g) | Academic Prep-Scale (10 g to 100 g) |

| Mixing | Magnetic stirrer | Mechanical overhead stirrer |

| Heat Control | Simple oil or water bath | Jacketed reactor, controlled addition rates, external cooling |

| Reagent Addition | All at once or via syringe | Addition funnel for slow, controlled addition |

| Work-up | Separatory funnel extraction | Large-scale liquid-liquid extraction; potential for emulsion issues |

| Purification | Flash chromatography, simple crystallization | Recrystallization from large volumes, careful control of cooling |

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Chloro 4 Hydroxy 5 Iodobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

In the ¹H NMR spectrum of 2-Chloro-4-hydroxy-5-iodobenzoic acid, two distinct signals are anticipated in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. Additionally, labile protons from the hydroxyl and carboxylic acid groups will be present. The expected chemical shifts (δ) are influenced by the electronic effects of the substituents: the electron-withdrawing chlorine, iodine, and carboxylic acid groups, and the electron-donating hydroxyl group.

The proton at position 3 (H-3) is expected to appear as a singlet, influenced by the adjacent chloro and hydroxyl groups. The proton at position 6 (H-6) will also likely appear as a singlet due to the large distance from H-3, resulting in negligible coupling. The acidic protons of the hydroxyl and carboxylic acid groups will appear as broad singlets, and their chemical shifts can vary with solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 | 7.20 - 7.40 | Singlet |

| H-6 | 7.80 - 8.00 | Singlet |

| -OH | 5.0 - 6.0 (broad) | Singlet |

The ¹³C NMR spectrum will display seven distinct signals, one for each unique carbon atom in this compound. The chemical shifts are indicative of the electronic environment of each carbon. The carbonyl carbon of the carboxylic acid will be the most deshielded, appearing at the lowest field. The carbons directly attached to the electronegative halogen and oxygen atoms will also be significantly deshielded.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 125.0 - 130.0 |

| C-2 | 120.0 - 125.0 |

| C-3 | 115.0 - 120.0 |

| C-4 | 155.0 - 160.0 |

| C-5 | 85.0 - 90.0 |

| C-6 | 135.0 - 140.0 |

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would show no cross-peaks between the aromatic protons H-3 and H-6, confirming their para-relationship and lack of scalar coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would link the signal for H-3 to C-3 and H-6 to C-6, aiding in the assignment of the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between H-3 and carbons C-1, C-2, C-4, and C-5. Similarly, H-6 would show correlations to C-1, C-2, C-4, and C-5. The carboxylic acid proton would show a key correlation to the carbonyl carbon and C-1.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

The FTIR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, overlapping with the C-H stretching of the aromatic ring. The O-H stretch of the phenolic hydroxyl group will appear as a distinct, moderately broad band around 3200-3600 cm⁻¹. The carbonyl (C=O) stretching of the carboxylic acid will be a strong, sharp peak around 1700 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. The C-O stretching of the phenol (B47542) and carboxylic acid will appear in the 1200-1300 cm⁻¹ range. The C-Cl and C-I stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Predicted FTIR Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| O-H Stretch (Phenol) | 3200 - 3600 | Broad, Medium |

| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-O Stretch | 1200 - 1300 | Medium |

| C-Cl Stretch | 700 - 800 | Medium |

Raman spectroscopy provides complementary information to FTIR. The symmetric vibrations and bonds involving heavier atoms often give rise to strong Raman signals. The aromatic ring vibrations, particularly the ring breathing mode, are expected to be prominent in the Raman spectrum. The C-Cl and C-I bonds should also produce characteristic and potentially strong Raman signals. The carbonyl C=O stretch will also be visible, though typically weaker than in the FTIR spectrum.

Table 4: Predicted Raman Spectroscopy Data for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic Ring Breathing | 990 - 1010 | Strong |

| C-I Stretch | 500 - 600 | Strong |

| C-Cl Stretch | 700 - 800 | Strong |

Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and that of its fragments.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The theoretical exact mass of this compound (C₇H₄ClIO₃) is calculated based on the masses of its most abundant isotopes (¹H, ¹²C, ³⁵Cl, ¹²⁷I, ¹⁶O). This precise mass measurement is critical for unequivocally confirming the compound's elemental composition.

| Molecular Formula | Isotopes Used | Calculated Exact Mass (Da) |

|---|---|---|

| C₇H₄ClIO₃ | ¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁶O | 297.88905 |

Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Patterns

Electrospray ionization is a soft ionization technique that typically produces a prominent molecular ion or pseudomolecular ion (e.g., [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode). Subsequent fragmentation (MS/MS) provides insight into the molecule's structure. For this compound, fragmentation is expected to occur at the functional groups.

In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be the parent ion. Key fragmentation pathways would likely involve the loss of small molecules or radicals from this parent ion. libretexts.org Common losses for carboxylic acids include the elimination of CO₂ (44 Da) from the carboxylate anion. libretexts.org Other expected fragmentations include the loss of the iodine atom or the chlorine atom.

| Ion | Description | Proposed m/z |

|---|---|---|

| [M-H]⁻ | Deprotonated molecular ion | 296.88 |

| [M-H-CO₂]⁻ | Loss of carbon dioxide from the parent ion | 252.88 |

| [M-H-I]⁻ | Loss of an iodine radical | 169.98 |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions. nih.govmdpi.com

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single-crystal X-ray diffraction (SCXRD) analysis would provide an unambiguous three-dimensional model of this compound. This technique would confirm the connectivity of the atoms and reveal the molecule's conformation in the solid state, including the planarity of the benzene ring and the orientation of the carboxyl, hydroxyl, chloro, and iodo substituents. The resulting data would include precise bond lengths and angles, which are influenced by the electronic effects of the various substituents.

| Parameter | Type of Information Provided | Example |

|---|---|---|

| Crystal System | Symmetry of the unit cell | Monoclinic |

| Space Group | Symmetry elements of the crystal | P2₁/c |

| Unit Cell Dimensions | Size and shape of the unit cell | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | Distances between bonded atoms | C-I, C-Cl, C-O, C=O |

| Bond Angles | Angles between three connected atoms | O-C-O (carboxyl) |

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction is used to analyze a polycrystalline sample, providing a characteristic diffraction pattern. This pattern serves as a fingerprint for a specific crystalline phase. For this compound, PXRD would be used to confirm the phase purity of a bulk sample, identify different polymorphic forms if they exist, and verify that the bulk material corresponds to the structure determined by single-crystal XRD. The experimental PXRD pattern is typically compared to a pattern calculated from SCXRD data to confirm structural identity.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice is directed by a combination of non-covalent interactions. For this compound, several key interactions are expected to play a role in its supramolecular assembly.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is highly likely to form dimeric structures with neighboring molecules through O-H···O interactions. nih.gov The hydroxyl group can also act as both a hydrogen bond donor and acceptor, potentially forming additional links within the crystal lattice. nih.gov

Halogen Bonding: The iodine atom, due to the "σ-hole" phenomenon, can act as a halogen bond donor, forming favorable interactions with electron-rich atoms like oxygen (from carboxyl or hydroxyl groups) or nitrogen in co-crystals. nih.govnih.gov These C-I···O interactions can be highly directional and contribute significantly to the stability of the crystal packing. researchgate.netmdpi.com

The interplay between strong hydrogen bonds and directional halogen bonds would be a defining feature of the crystal packing. nih.gov

| Interaction Type | Donor | Acceptor | Typical Distance Range (Å) |

|---|---|---|---|

| Hydrogen Bond | -COOH, -OH | C=O, -OH | O···O: 2.6 - 2.9 |

| Halogen Bond | C-I | C=O, -OH | I···O: 3.0 - 3.5 nih.gov |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Centroid-Centroid: 3.3 - 3.8 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for investigating the electronic structure of molecules. It provides valuable information about the electronic transitions between molecular orbitals, primarily the π→π* and n→π* transitions, which are characteristic of compounds containing chromophores and auxochromes. In the case of this compound, the aromatic ring and the carboxyl group constitute the primary chromophore, while the hydroxyl and halogen substituents act as powerful auxochromes that modify the absorption characteristics.

While specific experimental UV-Vis spectral data for this compound is not extensively documented in readily available literature, a detailed analysis can be performed by examining the parent chromophore, benzoic acid, and the predictable effects of the attached functional groups. The electronic spectrum of benzoic acid in an acidic aqueous solution typically displays two main absorption bands: a strong B-band (for benzenoid) around 230 nm and a weaker C-band (for conjugated systems) near 274 nm. rsc.orgsielc.com These absorptions are attributed to π→π* transitions within the conjugated system of the benzene ring and the carboxyl group. A weaker n→π* transition, originating from the non-bonding electrons of the carbonyl oxygen, is also expected, though it often appears as a shoulder on the more intense π→π* bands. jove.com

The substituents on the benzene ring—chloro, hydroxyl, and iodo groups—are expected to induce significant shifts in these absorption maxima.

Auxochromic Effects : The hydroxyl group (-OH) and the halogen atoms (-Cl, -I) are auxochromes, containing non-bonding electrons that can be delocalized into the aromatic π-system. This extension of the chromophore lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (a shift to longer wavelengths) of the π→π* absorption bands.

Solvent Effects : The polarity of the solvent can influence the position of absorption bands. Polar solvents can stabilize the ground and excited states differently, leading to shifts in λmax. For instance, n→π* transitions often experience a hypsochromic (blue) shift in polar solvents due to the stabilization of the non-bonding orbital through interactions like hydrogen bonding. uobabylon.edu.iq

Given the combined electronic contributions of the hydroxyl, chloro, and iodo substituents, it is anticipated that the primary π→π* absorption bands of this compound will be shifted to significantly longer wavelengths compared to unsubstituted benzoic acid. The iodine atom, being the most polarizable of the halogens, is expected to contribute most significantly to this bathochromic shift.

The following table provides a theoretical estimation of the UV-Vis absorption data for this compound based on the analysis of its structure and comparison with related compounds.

Predicted UV-Vis Spectral Data for this compound

| Absorption Band | Predicted λmax (nm) | Type of Transition |

| Band I | > 280 | π → π |

| Band II | ~ 240 - 250 | π → π |

| Shoulder | > 300 | n → π* |

Note: The values presented are estimations based on theoretical principles and data from analogous structures. Experimental verification is required for confirmation.

For a comparative baseline, the experimental UV-Vis absorption data for the parent compound, benzoic acid, is presented below.

Experimental UV-Vis Spectral Data for Benzoic Acid

| Compound | λmax (nm) | Solvent |

| Benzoic Acid | 230, 274 | Water (acidic pH) |

Chemical Reactivity and Derivatization of 2 Chloro 4 Hydroxy 5 Iodobenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that can undergo numerous reactions, including conversion to esters, amides, hydrazides, and reduction to alcohols or aldehydes.

Esterification: The carboxylic acid group can be converted into an ester through several methods. One common laboratory and industrial approach is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible and often requires the removal of water to drive the equilibrium toward the product.

Alternatively, the carboxylic acid can be first converted to a more reactive intermediate, such as an acyl chloride. This is achieved by treating the acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts readily with alcohols, even sterically hindered ones like tert-butanol, to form the corresponding ester with high yield. This two-step process is generally faster and not reversible. chemguide.co.uk

Amidation: The formation of amides from 2-chloro-4-hydroxy-5-iodobenzoic acid typically proceeds through the activation of the carboxylic acid. The direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures. A more efficient method involves the initial conversion of the carboxylic acid to its acyl chloride using thionyl chloride or a similar reagent. nih.gov This activated intermediate then reacts exothermically with a primary or secondary amine to yield the corresponding N-substituted amide. nih.govgoogle.com Various modern coupling reagents and catalysts, such as those based on boron, can also facilitate the direct condensation of carboxylic acids and amines under milder conditions. acs.orgacs.orgresearchgate.net

| Reaction Type | Reactants | Key Reagents/Conditions | Product Type |

|---|---|---|---|

| Esterification (Direct) | Alcohol (e.g., Methanol, Ethanol) | Strong acid catalyst (e.g., H₂SO₄), Heat, Removal of water | Alkyl 2-chloro-4-hydroxy-5-iodobenzoate |

| Esterification (via Acyl Chloride) | 1. Thionyl chloride (SOCl₂) or Oxalyl chloride 2. Alcohol | 1. Anhydrous conditions 2. Often at 0°C to room temperature | Alkyl 2-chloro-4-hydroxy-5-iodobenzoate |

| Amidation (via Acyl Chloride) | 1. Thionyl chloride (SOCl₂) 2. Primary or Secondary Amine (RNH₂ or R₂NH) | 1. Anhydrous conditions 2. Often in the presence of a base to neutralize HCl | N-substituted 2-chloro-4-hydroxy-5-iodobenzamide |

| Amidation (Direct Catalytic) | Amine | Dehydrative coupling agents or catalysts (e.g., Boron-based catalysts), Heat | N-substituted 2-chloro-4-hydroxy-5-iodobenzamide |

The carboxylic acid functionality serves as a precursor for the synthesis of hydrazides, which are valuable intermediates in the creation of N-acylhydrazones, a class of compounds investigated for various biological activities. ekb.egnih.govresearchgate.net

The synthesis is a two-step process:

Hydrazide Formation: The process typically begins with the esterification of this compound to its corresponding methyl or ethyl ester. This ester is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in an alcoholic solvent like ethanol (B145695) under reflux. The hydrazide, 2-chloro-4-hydroxy-5-iodobenzohydrazide, precipitates from the solution upon cooling. nih.govchemmethod.com

Acylhydrazone Synthesis: The newly formed hydrazide is subsequently condensed with a variety of aromatic or heterocyclic aldehydes. This reaction is typically carried out in ethanol under reflux, often with a catalytic amount of glacial acetic acid. The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde, followed by dehydration to form the stable C=N double bond characteristic of an N-acylhydrazone. nih.gov

| Step | Reaction | Typical Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Hydrazide Formation | Alkyl ester of the starting acid, Hydrazine hydrate, Ethanol, Reflux | 2-Chloro-4-hydroxy-5-iodobenzohydrazide |

| 2 | Acylhydrazone Synthesis | Substituted aldehyde, Ethanol, Catalytic glacial acetic acid, Reflux | N'-[substituted-benzylidene]-2-chloro-4-hydroxy-5-iodobenzohydrazide |

The carboxyl group can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Alcohol: A complete reduction of the carboxylic acid to the corresponding primary alcohol, (2-chloro-4-hydroxy-5-iodophenyl)methanol, can be achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation. quora.comdoubtnut.com The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. Alternative methods include catalytic hydrogenation under high pressure and temperature, though this can sometimes affect other functional groups on the aromatic ring. qub.ac.uk

Reduction to Aldehyde: The selective partial reduction of a carboxylic acid to an aldehyde is more challenging because aldehydes are more easily reduced than their parent acids. youtube.com Therefore, direct reduction is uncommon. A standard strategy involves first converting the carboxylic acid into a derivative that is more amenable to controlled reduction. For example, the acid can be converted to its acyl chloride, which can then be reduced to the aldehyde using a poisoned catalyst in the Rosenmund reduction (H₂, Pd/BaSO₄) or with specific hydride reagents like lithium tri-tert-butoxyaluminum hydride at low temperatures. ncert.nic.inresearchgate.net Modern methods using catalytic hydrosilylation followed by hydrolysis have also been developed for this selective transformation. acs.orgchemistrysteps.com

| Target Product | Methodology | Key Reagents/Conditions |

|---|---|---|

| (2-Chloro-4-hydroxy-5-iodophenyl)methanol (Alcohol) | Direct Reduction | Lithium aluminum hydride (LiAlH₄) in THF or ether, followed by aqueous workup. quora.com |

| 2-Chloro-4-hydroxy-5-iodobenzaldehyde (Aldehyde) | Two-step via Acyl Chloride | 1. SOCl₂ to form acyl chloride. 2. Rosenmund reduction (H₂, Pd/BaSO₄) or specialized hydride reagents. ncert.nic.in |

| 2-Chloro-4-hydroxy-5-iodobenzaldehyde (Aldehyde) | Catalytic Hydrosilylation | Silane (e.g., PhSiH₃) with a catalyst (e.g., B(C₆F₅)₃), followed by acidic workup. acs.org |

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is weakly acidic and can be deprotonated to form a nucleophilic phenoxide ion, which is the basis for its reactivity in etherification and esterification reactions.

The Williamson ether synthesis is a widely used and versatile method for preparing ethers from phenols. wikipedia.org The reaction proceeds via an Sₙ2 mechanism and involves two main steps: masterorganicchemistry.comorganicchemistrytutor.com

Deprotonation: The phenolic proton is first removed by a suitable base to generate a sodium or potassium phenoxide salt. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). organic-synthesis.com The resulting phenoxide ion is a potent nucleophile.

Nucleophilic Substitution: The phenoxide ion then attacks a primary alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl (B1604629) bromide) in a nucleophilic substitution reaction, displacing the halide and forming the C-O ether bond. masterorganicchemistry.com

For this reaction to be successful, the alkylating agent must be a primary or methyl halide, as secondary and tertiary halides tend to undergo elimination reactions in the presence of the strongly basic phenoxide. masterorganicchemistry.comorganicchemistrytutor.com The reaction is typically carried out in a polar aprotic solvent such as acetonitrile (B52724) or N,N-dimethylformamide (DMF). organic-synthesis.comfrancis-press.com

| Reaction Type | Reactants | Key Reagents/Conditions | Product Type |

|---|---|---|---|

| Williamson Ether Synthesis | Primary Alkyl Halide (R-X, where X=Cl, Br, I) | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile) | 2-Chloro-4-alkoxy-5-iodobenzoic acid |

Unlike alcohols, phenols react very slowly with carboxylic acids to form esters. libretexts.org Therefore, more reactive acylating agents are required. The phenolic hydroxyl group of this compound can be readily esterified by reaction with an acyl chloride or a carboxylic acid anhydride (B1165640). chemguide.co.uklibretexts.org

This reaction, often a variation of the Schotten-Baumann reaction, is typically performed in the presence of a base, such as aqueous sodium hydroxide or pyridine. The base serves two purposes: it deprotonates the phenol (B47542) to form the more nucleophilic phenoxide ion and neutralizes the acidic byproduct (HCl or a carboxylic acid) that is generated. researchgate.nettandfonline.com The reaction of the phenoxide with the acyl chloride or anhydride is rapid and leads to the formation of a phenyl ester derivative. libretexts.org Phase-transfer catalysis can also be employed to facilitate the reaction between the aqueous phenoxide solution and the organic acyl chloride solution, often leading to rapid and high-yielding conversions. researchgate.nettandfonline.com

| Reaction Type | Acylating Agent | Key Reagents/Conditions | Product Type |

|---|---|---|---|

| Phenolic Esterification | Acyl Chloride (R-COCl) | Base (e.g., Pyridine, NaOH), often in a two-phase system or an inert solvent. | 4-(Acyloxy)-2-chloro-5-iodobenzoic acid |

| Phenolic Esterification | Acid Anhydride ((RCO)₂O) | Base (e.g., Pyridine) or Acid Catalyst, often requires warming. | 4-(Acyloxy)-2-chloro-5-iodobenzoic acid |

Oxidation Reactions of the Hydroxyl Group

The phenolic hydroxyl group in this compound is susceptible to oxidation, a common reaction for phenols. Under appropriate oxidizing conditions, this moiety can be converted to a quinone structure. The specific outcome of the oxidation depends on the reagent used and the reaction conditions.

Strong oxidizing agents can lead to the formation of benzoquinones. Hypervalent iodine reagents, known for their mild and selective oxidizing properties, are particularly relevant. organic-chemistry.org Reagents such as 2-iodylphenol ethers or 2-iodoxybenzoic acid (IBX) are capable of oxidizing phenols. organic-chemistry.org The oxidation of the hydroxyl group introduces a new reactive center, allowing for subsequent Michael additions or other transformations characteristic of quinoid systems.

Table 1: Potential Oxidizing Agents for the Hydroxyl Group

| Oxidizing Agent Class | Specific Example(s) | Expected Product Type |

| Hypervalent Iodine Reagents | 2-Iodoxybenzoic Acid (IBX), Dess-Martin Periodinane | Quinone |

| Metal-Based Oxidants | Fremy's salt (Potassium nitrosodisulfonate) | Quinone |

| Other Reagents | Salcomine-O₂ | Quinone |

Reactions Involving Halogen Substituents (Chloro and Iodo)

The presence of both chlorine and iodine on the aromatic ring offers opportunities for differential reactivity, which is a cornerstone of advanced organic synthesis. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making it more reactive in many transformations, particularly those involving metals.

Electrophilic Aromatic Substitution Reactions on the Halogenated Benzene (B151609) Ring

Further substitution on the benzene ring is governed by the directing effects of the four existing substituents. In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene ring. masterorganicchemistry.com The outcome is determined by the balance of activating and deactivating properties and the ortho-, para-, or meta-directing influence of the groups already present.

The substituents on this compound have competing effects:

Hydroxyl (-OH): A strongly activating, ortho, para-directing group.

Chloro (-Cl) and Iodo (-I): Deactivating yet ortho, para-directing groups.

Carboxylic Acid (-COOH): A strongly deactivating, meta-directing group.

The hydroxyl group is the most powerful activating group and will predominantly direct incoming electrophiles. The positions ortho and para to the hydroxyl group are C3 and C5. Since C5 is already occupied by iodine, the primary site for electrophilic attack will be the C3 position. The strong deactivating effect of the carboxylic acid group further disfavors substitution at the C6 position (ortho to the carboxyl group). Therefore, reactions such as nitration, sulfonation, or further halogenation would be expected to occur regioselectively at the C3 position.

Table 2: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

| -Cl | 2 | Inductively withdrawing, weakly resonance donating | Deactivating | Ortho, Para |

| -OH | 4 | Inductively withdrawing, strongly resonance donating | Activating | Ortho, Para |

| -I | 5 | Inductively withdrawing, weakly resonance donating | Deactivating | Ortho, Para |

| -COOH | 1 | Inductively and resonance withdrawing | Deactivating | Meta |

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Centers

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group (like a halogen) on an aromatic ring by a nucleophile. masterorganicchemistry.com This reaction is fundamentally different from EAS and requires the aromatic ring to be electron-poor. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, and its rate is significantly enhanced by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orglibretexts.org

For this compound, the ring is not sufficiently activated for facile SNAr reactions. While the carboxylic acid group is electron-withdrawing, the hydroxyl group is strongly electron-donating by resonance, which counteracts the electron deficiency required for nucleophilic attack. Consequently, displacing either the chloro or iodo substituent via a standard SNAr mechanism would require harsh reaction conditions and is generally not a favorable pathway.

Transformations to Organometallic Reagents (e.g., Grignard, Organolithium, Suzuki-Miyaura Coupling Precursors)

The conversion of aryl halides into organometallic reagents is a powerful tool for forming carbon-carbon bonds. However, the formation of Grignard or organolithium reagents from this compound is problematic due to the presence of acidic protons on the hydroxyl and carboxylic acid groups. These strong organometallic bases would be immediately quenched by an acid-base reaction. Therefore, protection of both the -OH and -COOH groups would be a necessary prerequisite for such transformations.

A more direct application is its use in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond towards oxidative addition to low-valent transition metal catalysts, such as palladium(0). This differential reactivity allows for selective functionalization. For instance, in a Suzuki-Miyaura coupling, a boronic acid can be coupled selectively at the C5 position under conditions that leave the C-Cl bond intact. This provides a clear strategy for sequential, regioselective derivatization of the molecule.

Table 3: Relative Reactivity of Halogen Substituents in Palladium-Catalyzed Cross-Coupling

| Carbon-Halogen Bond | Relative Bond Energy | Reactivity in Oxidative Addition |

| C-I | Lowest | Highest |

| C-Br | Intermediate | Intermediate |

| C-Cl | Highest | Lowest |

Exploration of Hypervalent Iodine Chemistry

The iodine atom on the benzene ring can be oxidized from its standard monovalent state to higher valence states, typically I(III) or I(V), to form hypervalent iodine compounds. e-bookshelf.de These species are valuable in organic synthesis, acting as versatile oxidizing agents and electrophiles under mild conditions. organic-chemistry.org The reactivity of hypervalent iodine reagents is often compared to that of transition metals, involving processes like ligand exchange and reductive elimination. e-bookshelf.de

The iodo-substituent in this compound could be converted into a hypervalent iodine center. For example, oxidation with reagents like peracetic acid could potentially form an iodyl group (-IO₂), creating a powerful oxidant. Alternatively, it could be transformed into an aryl-λ³-iodane, such as a diaryliodonium salt or a [hydroxy(tosyloxy)iodo]arene derivative. These transformations would dramatically alter the molecule's reactivity, turning the iodine substituent from a simple leaving group into a reactive functional center capable of transferring groups or facilitating oxidative reactions. scripps.edu

Regioselective Functionalization Strategies and Catalyst Development

The distinct electronic properties and reactivity of the functional groups in this compound allow for highly regioselective functionalization. A key strategy involves exploiting the differential reactivity of the C-I and C-Cl bonds in metal-catalyzed reactions. A reaction sequence could begin with a Suzuki or Sonogashira coupling at the more reactive C-I bond, followed by a subsequent, more forcing coupling reaction at the C-Cl bond.

Catalyst development plays a crucial role in achieving such selectivity. While standard palladium catalysts readily activate C-I bonds, specialized ligand systems have been developed to enable the more challenging activation of C-Cl bonds. By carefully selecting the catalyst, ligands, and reaction conditions, chemists can control the sequence of bond formation. Furthermore, directed metalation strategies, where a functional group like the hydroxyl or a protected carboxylate directs a strong base to deprotonate a specific ortho position, could provide another route to regiocontrolled functionalization, although this would compete with the inherent acidity of the -OH group itself. nih.gov

Theoretical and Computational Chemistry Studies of 2 Chloro 4 Hydroxy 5 Iodobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods, based on the principles of quantum mechanics, allow for the detailed investigation of molecular geometries, electronic properties, and spectroscopic features.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations are instrumental in optimizing the molecular geometry to find the most stable conformation (a minimum on the potential energy surface) and in elucidating the electronic properties of the molecule.

For 2-chloro-4-hydroxy-5-iodobenzoic acid, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to predict its three-dimensional structure. The geometry optimization process systematically adjusts the positions of the atoms until the forces on each atom are minimized. This provides precise information on bond lengths, bond angles, and dihedral angles.

Hypothetical Optimized Geometry Parameters for this compound (DFT/B3LYP/6-311++G(d,p)) (Disclaimer: The following data is illustrative and based on typical values for similar halogenated and hydroxylated benzoic acids, as direct computational studies on this compound are not readily available in the provided search results.)

| Parameter | Bond | Hypothetical Value |

| Bond Length | C-Cl | 1.74 Å |

| C-I | 2.10 Å | |

| C-O (hydroxyl) | 1.36 Å | |

| C=O (carboxyl) | 1.22 Å | |

| C-O (carboxyl) | 1.35 Å | |

| Bond Angle | C-C-Cl | 120.5° |

| C-C-I | 119.8° | |

| C-C-O (hydroxyl) | 118.0° | |

| O=C-O (carboxyl) | 123.0° |

The electronic structure analysis from DFT provides insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the hydroxyl and iodine substituents, which are electron-rich. The LUMO is likely to be distributed over the carboxylic acid group and the aromatic ring, particularly the regions influenced by the electron-withdrawing chlorine and iodine atoms.

Hypothetical Frontier Molecular Orbital Energies for this compound (Disclaimer: The following data is illustrative and based on typical values for similar compounds.)

| Orbital | Hypothetical Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

A moderate HOMO-LUMO gap would suggest that this compound is a relatively stable compound.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks, as well as for understanding hydrogen bonding interactions. The MEP surface is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

In the MEP surface of this compound, the most negative regions (red) are expected to be located around the oxygen atoms of the carboxylic acid and hydroxyl groups, due to their high electronegativity and lone pairs of electrons. The regions around the hydrogen atoms, particularly the acidic proton of the carboxylic acid and the hydrogen of the hydroxyl group, would exhibit the most positive potential (blue). The halogen atoms would present regions of varying potential, with the potential for both positive (σ-hole) and negative (lone pair) regions, influencing their interaction capabilities.

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are based on the harmonic oscillator approximation and are typically performed using DFT methods. The calculated frequencies correspond to the vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds. Comparing the predicted spectra with experimental data can help in the structural confirmation of the compound.

For this compound, characteristic vibrational frequencies would include the O-H stretching of the hydroxyl and carboxylic acid groups, the C=O stretching of the carboxylic acid, C-C stretching in the aromatic ring, and the C-Cl and C-I stretching vibrations.

Hypothetical Vibrational Frequencies for this compound (Disclaimer: The following data is illustrative and based on typical values for similar compounds. Frequencies are often scaled to better match experimental values.)

| Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic acid) | ~3300-2500 (broad) |

| O-H stretch (Hydroxyl) | ~3600 |

| C=O stretch (Carboxylic acid) | ~1700 |

| C-C stretch (Aromatic) | ~1600-1450 |

| C-O stretch (Hydroxyl) | ~1250 |

| C-Cl stretch | ~750 |

| C-I stretch | ~600 |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics of a molecule and its interactions with its environment, such as a solvent or a biological receptor.

For this compound, MD simulations could be employed to explore its conformational landscape, particularly the orientation of the carboxylic acid and hydroxyl groups relative to the benzene ring. In a solvent like water, MD simulations would reveal the hydrogen bonding patterns between the molecule and surrounding water molecules, providing insights into its solubility and hydration. If the compound is being studied as a potential ligand for a protein, MD simulations can be used to investigate its binding mode, stability within the binding pocket, and the key intermolecular interactions that govern the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). These models are developed by correlating calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimentally determined activities or properties for a series of related compounds.

While no specific QSAR or QSPR studies on this compound were identified in the provided search results, this approach could be valuable for designing new analogs with improved properties. For instance, a QSAR model could be developed for a series of substituted benzoic acids to predict their antimicrobial activity. Molecular descriptors for this compound, such as its logP (lipophilicity), molar refractivity, and electronic parameters derived from quantum chemical calculations, could be used as input for such a model. Similarly, a QSPR model could predict properties like its pKa, solubility, or melting point based on its structural features. These models can guide the synthesis of new derivatives with enhanced desired characteristics.

Docking Studies with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand (in this case, this compound) and a biological target, typically a protein or enzyme.

Given that this compound serves as a precursor for compounds targeting metabotropic glutamate (B1630785) receptor 5 (mGluR5) and various bacterial proteins, hypothetical docking studies could provide significant insights. nih.gov For instance, docking this compound into the allosteric binding site of mGluR5 could reveal key interactions that contribute to the activity of its derivatives. nih.gov Such a study would typically involve:

Preparation of the Receptor: Utilizing a crystal structure of the target protein (e.g., mGluR5, PDB accession code: 4OO9) and preparing it for docking by removing non-essential molecules. nih.gov

Ligand Preparation: Generating a 3D conformation of this compound and optimizing its geometry.

Docking Simulation: Using software like AutoDock or DOCK3.6 to predict the binding poses of the ligand within the active or allosteric site of the receptor. nih.gov

Analysis of Interactions: Examining the predicted binding modes to identify hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex.

While no specific docking studies for this compound were found, research on other benzoic acid derivatives against targets like SARS-CoV-2 main protease demonstrates the utility of this approach. nih.gov Such studies often generate a docking score, which estimates the binding affinity, and visualize the interactions to inform the design of more potent inhibitors.

Table 1: Hypothetical Docking Study Data for this compound

| Biological Target | Putative Binding Site | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Metabotropic Glutamate Receptor 5 | Allosteric Site | - | - |

| Staphylococcus aureus Tyrosyl-tRNA Synthetase | Active Site | - | - |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific docking studies for this compound have been identified.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. These methods, such as Density Functional Theory (DFT), can be applied to understand the synthesis of this compound.

The synthesis of this compound can be achieved through various routes, including the iodination, substitution, Sandmeyer reaction, and hydrolysis of methyl 2-aminobenzoate. google.com A computational study of these reaction steps would involve:

Modeling Reactants, Intermediates, and Products: Calculating the optimized geometries and energies of all species involved in the reaction pathway.

Locating Transition States: Identifying the highest energy point along the reaction coordinate, which represents the energy barrier for the reaction.

Calculating Reaction Energetics: Determining the activation energies and reaction enthalpies to understand the feasibility and kinetics of each step.

While specific computational studies elucidating the reaction mechanisms for the synthesis of this compound are not available, the principles of such investigations are well-established in computational organic chemistry. These studies provide a molecular-level understanding that can be used to optimize reaction conditions and improve yields.

Advanced Research Applications and Biological Relevance of 2 Chloro 4 Hydroxy 5 Iodobenzoic Acid and Its Derivatives

Role as Synthetic Intermediates in Complex Organic Synthesis

The strategic placement of three different functional groups—a carboxylic acid, a hydroxyl group, and two distinct halogens—makes 2-chloro-4-hydroxy-5-iodobenzoic acid a valuable starting material in multi-step organic synthesis. The differential reactivity of the chloro and iodo substituents, combined with the directing effects of the hydroxyl and carboxyl groups, allows for selective chemical transformations, enabling the construction of intricate molecular architectures.

A primary application of this compound is as a foundational building block for the synthesis of complex heterocyclic systems, which are core structures in many pharmacologically active compounds. A notable example is its use in the preparation of novel 4-oxoquinoline compounds. google.comgoogle.com In these synthetic pathways, the benzoic acid derivative serves as a key precursor, undergoing a series of reactions to construct the bicyclic quinoline (B57606) scaffold. google.comgoogleapis.comgoogleapis.com These 4-oxoquinoline derivatives have been specifically investigated for their potential as inhibitors of HIV integrase, an essential enzyme for viral replication. google.comgoogleapis.com The ability to use this compound to generate such complex and biologically relevant scaffolds underscores its importance in the field of synthetic organic chemistry. google.comgoogle.com

Materials Science Applications

The unique arrangement of functional groups on the this compound molecule suggests its potential utility in the field of materials science, although specific applications are not yet widely reported.

The development of supramolecular assemblies relies on specific, non-covalent interactions like hydrogen bonds and halogen bonds to organize molecules into larger, well-defined architectures. nih.gov Research on other substituted benzoic acids has demonstrated that the carboxylic acid group is a reliable former of hydrogen bonds, while iodine atoms can participate in halogen bonding with nitrogen or oxygen atoms. nih.gov

This compound possesses three key functional groups that could facilitate such assemblies:

Carboxylic Acid Group: Can act as a strong hydrogen bond donor and acceptor.

Hydroxyl Group: Provides an additional site for hydrogen bonding.

Iodine Atom: Can act as a halogen bond donor.

These features make it a theoretically promising building block for crystal engineering and the self-assembly of complex, multi-component networks. nih.gov By combining with other molecules that have complementary hydrogen and halogen bond acceptor sites, it could potentially be incorporated into one- or two-dimensional supramolecular polymers. nih.gov

There is currently no specific information available in the searched literature regarding the application of this compound in the design of smart materials with tunable properties.

Analytical Chemistry Applications

In analytical chemistry, the availability of pure, well-characterized chemical compounds is essential for method development, validation, and routine analysis.

A compound intended for use as a calibration standard must be a stable, solid material available in high purity, with well-documented physical and spectroscopic properties. While this compound is commercially available as a solid, its specific use as a primary calibration standard for chromatographic or spectroscopic methods is not established in the literature. For a related compound, 2-Chloro-5-iodobenzoic acid, spectral data such as an Infrared (IR) Spectrum is available, which is a prerequisite for its use as a standard. nist.gov The characterization of such compounds allows for their potential use in verifying the performance of analytical instruments.

Reference materials are crucial for ensuring the accuracy and comparability of analytical measurements. A key requirement for a reference material is its certified purity. Commercial suppliers provide 2-Chloro-5-iodobenzoic acid with an assay of 97% purity, which is a fundamental parameter for its potential use as a reference material. However, its formal establishment as a certified reference material for specific quantitative analysis methods has not been documented in the reviewed sources. Its primary documented role is as a synthetic intermediate rather than an analytical standard. chemimpex.com

Environmental Chemical Research

The environmental implications of halogenated organic compounds are a significant area of scientific inquiry due to their potential for persistence and bioaccumulation. Research into compounds like this compound and its derivatives is crucial for understanding their environmental behavior and for developing methods to monitor their presence.

Studies on the Fate and Transport of Halogenated Benzoic Acids in Environmental Systems

The environmental fate and transport of halogenated benzoic acids, such as this compound, are governed by a complex interplay of physical, chemical, and biological processes. These processes determine the compound's persistence, mobility, and ultimate transformation in ecosystems. Key factors influencing their behavior include sorption to soil and sediment, biodegradation by microorganisms, and potential for transport in water systems.

Research on chlorobenzoic acids, which share structural similarities with the target compound, provides valuable insights into these processes. The sorption of these compounds to soil is a critical factor in their mobility. Studies on 2,4,6-trichlorobenzoic acid have shown that adsorption is generally low and is influenced by the amount of total organic carbon (TOC) and the surface area of the soil particles. nih.gov A linear relationship has been observed between the distribution coefficient (Kd) and both soil TOC and surface area, indicating that soils with higher organic matter content and finer texture will exhibit greater retention of these compounds. nih.gov The presence of dissolved organic carbon (DOC) can also mediate sorption, with the effect being more pronounced at lower pH levels. nih.gov

The environmental conditions, particularly the presence or absence of oxygen, also play a significant role. Under anoxic (oxygen-depleted) conditions, the reductive dissolution of iron compounds can impede the sorption of chlorobenzoic acids. nih.gov This suggests that in environments with fluctuating oxygen levels, the mobility and potential for degradation of these compounds may vary.

Biodegradation is a primary mechanism for the removal of aromatic pollutants from the environment. mdpi.comnih.gov Microorganisms have demonstrated the ability to utilize a wide range of aromatic compounds as a source of carbon and energy, breaking them down into simpler, less harmful substances. mdpi.com The degradation of halogenated aromatics, including chlorinated benzoic acids, has been extensively studied. nih.govresearchgate.net While specific data on the biodegradation of this compound is limited, the principles derived from studies on similar compounds suggest that microbial degradation is a plausible and significant fate process. The presence of multiple halogen substituents can influence the rate and pathway of biodegradation, with some compounds being more recalcitrant than others. researchgate.net

The table below summarizes key factors influencing the environmental fate of halogenated benzoic acids, based on research on analogous compounds.

| Environmental Process | Key Influencing Factors | Expected Impact on this compound |

| Sorption | Soil organic carbon content, soil surface area, pH, redox potential. nih.gov | Higher organic carbon and surface area will likely increase sorption and reduce mobility. Lower pH may enhance DOC-mediated sorption. nih.gov |

| Transport | Water solubility, sorption characteristics, water flow. | The hydroxyl group may increase water solubility, potentially enhancing transport in aqueous systems, counteracted by sorption to soil. |

| Biodegradation | Presence of adapted microbial populations, oxygen availability, nutrient levels. mdpi.comnih.gov | Likely to be a significant degradation pathway, though the specific combination of halogen and hydroxyl groups will affect the rate and microbial species involved. |

| Abiotic Degradation | Photolysis (degradation by sunlight). | The aromatic ring structure suggests susceptibility to photolytic degradation, particularly in surface waters. |

Development of Analytical Methods for Pollutant Detection